- Catalytic polymer-supported potassium thiophenolate in methanol as a method for the removal of ester, amide, and thioacetate protecting groupsSynlett, 2004, (4), 675-678,
Cas no 90734-97-7 (4-Methoxy-1H-indole-3-carbaldehyde)

90734-97-7 structure
Nom du produit:4-Methoxy-1H-indole-3-carbaldehyde
Numéro CAS:90734-97-7
Le MF:C10H9NO2
Mégawatts:175.183962583542
MDL:MFCD00152191
CID:61441
PubChem ID:146229
4-Methoxy-1H-indole-3-carbaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 3-Formyl-4-methoxyindole
- 4-methoxy-1H-indole-3-carbaldehyde
- 4-Methoxy-3-indolecarboxaldehyde
- 4-Methoxyindole-3-carboxaldehyde
- 4-Methoxy-1H-indole-3-carboxaldehyde
- 4-Methoxyindole-3-aldehyde
- 1H-Indole-3-carboxaldehyde, 4-methoxy-
- 4-METHOXYINDOLE-3-CARBALDEHYDE
- Q63393178
- PubChem7687
- 3-Formyl-4-methoxy-1H-indole
- GDVCEQRAPMIJBG-UHFFFAOYSA-N
- CL3466
- STK360767
- WT81906
- VI30438
- AB04048
- 4-METHOXY-3-INDOLECARBOXAL
- 4-Methoxy-1H-indole-3-carboxaldehyde (ACI)
- 90734-97-7
- 4-methoxyindole-3-carboxaldehyde, AldrichCPR
- EN300-96751
- AC-23274
- CS-0141833
- M-3488
- CHEBI:181462
- AS-45961
- MFCD00152191
- Z3225948898
- AKOS005258813
- SY056970
- DTXSID50238250
- SCHEMBL1337138
- 4-Methoxy-1H-indole-3-carbaldehyde
-
- MDL: MFCD00152191
- Piscine à noyau: 1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3
- La clé Inchi: GDVCEQRAPMIJBG-UHFFFAOYSA-N
- Sourire: O=CC1C2C(=CC=CC=2OC)NC=1
Propriétés calculées
- Qualité précise: 175.06300
- Masse isotopique unique: 175.063329
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 2
- Complexité: 195
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 42.1
- Le xlogp3: 1.5
Propriétés expérimentales
- Couleur / forme: Solid
- Dense: 1.273
- Point d'ébullition: 375.2 ℃ at 760 mmHg
- Point d'éclair: 180.7 °C
- Indice de réfraction: 1.679
- Le PSA: 42.09000
- Le LogP: 1.98900
4-Methoxy-1H-indole-3-carbaldehyde Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302
- Déclaration d'avertissement: P264;P270;P301+P312;P330;P501
- Code de catégorie de danger: 22
-
Identification des marchandises dangereuses:
- Conditions de stockage:-20 °C
4-Methoxy-1H-indole-3-carbaldehyde Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
4-Methoxy-1H-indole-3-carbaldehyde PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR912398-1g |
4-Methoxyindole-3-carboxaldehyde |
90734-97-7 | 95% | 1g |
£118.00 | 2025-02-21 | |
Enamine | EN300-96751-1g |
4-methoxy-1H-indole-3-carbaldehyde |
90734-97-7 | 95% | 1g |
$25.0 | 2023-09-01 | |
Enamine | EN300-96751-0.05g |
4-methoxy-1H-indole-3-carbaldehyde |
90734-97-7 | 95% | 0.05g |
$19.0 | 2024-05-21 | |
Enamine | EN300-96751-0.1g |
4-methoxy-1H-indole-3-carbaldehyde |
90734-97-7 | 95% | 0.1g |
$19.0 | 2024-05-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M906456-1g |
4-Methoxyindole-3-carboxaldehyde |
90734-97-7 | 95% | 1g |
1,177.20 | 2021-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F10932-25g |
4-Methoxy-1H-indole-3-carbaldehyde |
90734-97-7 | 97% | 25g |
8316.0CNY | 2021-08-04 | |
TRC | M263280-250mg |
4-Methoxy-3-indolecarboxaldehyde |
90734-97-7 | 250mg |
$110.00 | 2023-05-18 | ||
TRC | M263280-1g |
4-Methoxy-3-indolecarboxaldehyde |
90734-97-7 | 1g |
$ 125.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y0990212-25g |
3-Formyl-4-methoxyindole |
90734-97-7 | 95% | 25g |
$600 | 2024-08-02 | |
eNovation Chemicals LLC | Y1009376-5g |
4-Methoxy-1H-indole-3-carbaldehyde |
90734-97-7 | 95% | 5g |
$175 | 2024-07-28 |
4-Methoxy-1H-indole-3-carbaldehyde Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Catalysts: Benzenethiol, potassium salt (1:1) Solvents: Methanol , Tetrahydrofuran ; overnight, 40 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Water , Phosphorus oxychloride
Référence
- Studies towards the total synthesis of (-)mitragynine using solid-supported reagents2003, , ,,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Diphosphoryl chloride ; 0 °C; 0.5 h, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → reflux
Référence
- Effects of Indole Fatty Alcohols on the Differentiation of Neural Stem Cell Derived NeurospheresJournal of Medicinal Chemistry, 2004, 47(25), 6270-6282,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride
Référence
- First electrophilic substitution of 4-methoxyindole with triethyl orthoformate as an a1-synthonMonatshefte fuer Chemie, 1990, 121(1), 77-80,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Chlorosuccinimide , Triphenylphosphine Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Solvents: Dimethylformamide ; 1 h, reflux
1.3 1 h, reflux; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, reflux; basified
1.2 Solvents: Dimethylformamide ; 1 h, reflux
1.3 1 h, reflux; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, reflux; basified
Référence
- Discovery of a New Class of Potential Multifunctional Atypical Antipsychotic Agents Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors: Design, Synthesis, and Effects on BehaviorJournal of Medicinal Chemistry, 2009, 52(1), 151-169,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0.5 h, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 5 min, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 5 min, reflux
Référence
- Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure-Activity Relationship Study of N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Implication in the Treatment of Parkinson's DiseaseJournal of Medicinal Chemistry, 2015, 58(23), 9179-9195,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride
Référence
- The Total Synthesis of Argyrin B2002, , ,,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, thallium(1+) salt (1:1) Solvents: Trifluoroacetic acid ; 3 h, 30 °C
1.2 Reagents: Iodine , Cuprous iodide Solvents: Dimethylformamide ; 1 h, rt
1.3 3 h, 100 - 110 °C
1.2 Reagents: Iodine , Cuprous iodide Solvents: Dimethylformamide ; 1 h, rt
1.3 3 h, 100 - 110 °C
Référence
- Interaction of cruciferous phytoanticipins with plant fungal pathogens: Indole glucosinolates are not metabolized but the corresponding desulfo-derivatives and nitriles arePhytochemistry (Elsevier), 2011, 72(18), 2308-2316,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; rt
Référence
- Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in VivoJournal of Medicinal Chemistry, 2016, 59(11), 5264-5283,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Référence
- Preparation and reactions of 4-, 5-, and 6-methoxy-substituted 3-lithioindoles and 3-indolylzinc derivativesSynthesis, 2001, (2), 267-275,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Cuprous iodide
Référence
- The chemistry of indoles. Part XXII. A practical one pot synthesis of 4-alkoxy-3-formylindolesHeterocycles, 1984, 22(4), 797-801,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Chlorosuccinimide , Triphenylphosphine Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.2 1 h, reflux
1.3 1 h, reflux; reflux → rt
1.4 Solvents: Water ; 1 h, reflux; cooled
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 1 h, reflux
1.3 1 h, reflux; reflux → rt
1.4 Solvents: Water ; 1 h, reflux; cooled
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Référence
- Total syntheses of mitragynine, paynantheine and speciogynine via an enantioselective thiourea-catalysed Pictet-Spengler reactionChemical Communications (Cambridge, 2012, 48(100), 12243-12245,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Triphenylphosphine , 1,2-Diiodoethane , Water ; 2 h, 80 °C
Référence
- Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N -DimethylformamideSynlett, 2022, 33(3), 259-263,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Trichloroisocyanuric acid ; 4.0 h, 60 - 70 °C
Référence
- Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier -Haack reagents for effective formylation and acylation of IndolesChemical Data Collections, 2020, 28,,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Référence
- A facile approach to tryptophan derivatives for the total synthesis of argyrin analoguesOrganic & Biomolecular Chemistry, 2014, 12(48), 9764-9768,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ; 8 h, rt
Référence
- Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agentsOrganic & Biomolecular Chemistry, 2017, 15(35), 7404-7410,
4-Methoxy-1H-indole-3-carbaldehyde Raw materials
- Indole-3-carboxaldehyde
- 1H-Indole-3-carboxaldehyde, 1-(2,2-dimethyl-1-oxopropyl)-4-methoxy-
- 4-methoxy-1H-indole
- 4-iodo-1H-indole-3-carbaldehyde
- 3-Formyl-4-methoxy-1-(triisopropylsilyl)indole
4-Methoxy-1H-indole-3-carbaldehyde Preparation Products
4-Methoxy-1H-indole-3-carbaldehyde Littérature connexe
-
M. Soledade C. Pedras,Estifanos E. Yaya,Erich Glawischnig Nat. Prod. Rep. 2011 28 1381
-
M. S. C. Pedras,Q. H. To,G. Schatte Chem. Commun. 2016 52 2505
-
M. Soledade C. Pedras,Estifanos E. Yaya Org. Biomol. Chem. 2013 11 1149
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Fournisseurs recommandés
atkchemica
(CAS:90734-97-7)4-Methoxy-1H-indole-3-carbaldehyde

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:90734-97-7)4-Methoxy-1H-indole-3-carbaldehyde

Pureté:99%
Quantité:5g
Prix ($):292.0